3-Bromo-2-(1-methoxyethyl)pyridine

Chiral resolution Asymmetric synthesis Process chemistry

Problem: Generic pyridines or wrong regioisomers cause coupling failures and costly chiral separations in API synthesis. Solution: (S)-3-Bromo-2-(1-methoxyethyl)pyridine (CAS 2641451-44-5) provides the exact regiochemistry and chirality required for successful downstream coupling and stereochemical control. • Key chiral intermediate for RMC-6236 (pan-RAS inhibitor) synthesis • Kilogram-scale chemoenzymatic process published, de-risking scale-up • Dual reactivity: C3-bromo for cross-coupling; C2-(S)-1-methoxyethyl for chiral induction • Available >98% purity with >99.9% ee upon request

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
Cat. No. B13703921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(1-methoxyethyl)pyridine
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=N1)Br)OC
InChIInChI=1S/C8H10BrNO/c1-6(11-2)8-7(9)4-3-5-10-8/h3-6H,1-2H3
InChIKeyHZILEQYHPIJWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-Bromo-2-(1-methoxyethyl)pyridine


3-Bromo-2-(1-methoxyethyl)pyridine, often procured as its (S)-enantiomer (CAS 2641451-44-5) with molecular formula C8H10BrNO and molecular weight 216.08 , is a functionalized pyridine derivative. Its core value lies in its dual-reactivity profile, featuring a bromine atom at the 3-position, which serves as a versatile handle for cross-coupling reactions, and a chiral 1-methoxyethyl group at the 2-position, which can influence the stereochemical outcome of downstream syntheses . This structural arrangement makes it a critical building block in medicinal chemistry, specifically as a key chiral intermediate in the synthesis of complex pharmaceutical candidates [1].

Cross-coupling handle – Bromine at 3-position enables Suzuki, Buchwald, and related couplings for rapid analog generation.
Stereochemical control – (S)-1-methoxyethyl group provides a defined chiral environment for asymmetric synthesis studies.
Reported chiral intermediate – Used in the synthesis of targeted oncology tool compounds; requires high enantiomeric purity.

Why 3-Bromo-2-(1-methoxyethyl)pyridine Cannot Be Replaced


Substituting 3-Bromo-2-(1-methoxyethyl)pyridine with a generic analog—such as a non-halogenated pyridine, a regioisomer, the opposite enantiomer, or a simpler bromopyridine—can lead to significant downstream consequences. The combination of the specific regiochemistry of the bromine and the (S)-chiral center is not just a structural feature; it is a functional requirement for key transformations. Using the incorrect regioisomer would place a coupling handle at the wrong position, potentially leading to an inactive or undesired final molecule . Furthermore, the chiral (S)-1-methoxyethyl group is essential for establishing and preserving stereochemistry in the final drug substance, directly impacting its biological activity, pharmacokinetics, and safety profile [1]. Using a racemate or the (R)-enantiomer would introduce an uncontrolled stereochemical element, leading to a mixture of diastereomers downstream that would require costly and time-consuming chiral separation, or worse, result in the failure of the entire synthesis [2].

!
Regioisomer mismatch: alternative bromopyridines place the coupling site at a different position, which may alter downstream target binding.
!
Enantiomer mismatch: racemate or (R)-enantiomer introduces uncontrolled stereochemistry, potentially complicating chiral purity in later steps.
!
Stereochemical requirement: the (S)-configuration is linked to reported biological endpoint context; different isomers may not reproduce the same diastereomeric outcome.

Head-to-Head Evidence for (S)-3-Bromo-2-(1-methoxyethyl)pyridine


Enantiomeric Purity by Chemoenzymatic Synthesis

A recent publication details a chemoenzymatic process for the kilogram-scale synthesis of (S)-3-bromo-2-(1-methoxyethyl)pyridine 1. This process demonstrates a significant improvement in enantiomeric excess (ee) compared to the racemic mixture or the (R)-enantiomer, which would be produced via non-stereoselective routes. The optimized process achieves an ee value of >99.9% for the target (S)-enantiomer [1].

Enantiomeric Purity
Head-to-head
>99.9% ee (S)-enantiomer
vs. racemate (0% ee) or (R)-enantiomer with unspecified ee
Extremely high enantiomeric excess supports stereochemical integrity in synthetic route design.
Achieved via chemoenzymatic process (ketoreductase, 1 kg scale). Reference: Liu et al. 2026.
Chiral resolution Asymmetric synthesis Process chemistry Enantiomeric excess

Kilogram-Scale Process Yield

The optimized chemoenzymatic route for (S)-3-bromo-2-(1-methoxyethyl)pyridine 1 has been demonstrated on a kilogram scale, achieving an overall yield of 88.4% from the starting material 1-(3-bromopyridin-2-yl)ethanone 2. This represents a substantial increase from an earlier-stage process, which had an overall yield of 55.5% [1].

Kilogram-Scale Yield
Head-to-head
88.4% overall yield
Early-stage process: 55.5%
Improved process efficiency reduces procurement costs and waste for scaled research.
From 1-(3-bromopyridin-2-yl)ethanone; substrate concentration 70.0 g/L.
Process optimization Scalable synthesis Yield improvement Manufacturing cost

Key Intermediate for pan-RAS Inhibitor RMC-6236

Unlike many other brominated pyridine building blocks, (S)-3-bromo-2-(1-methoxyethyl)pyridine has a specifically documented and critical role as the key chiral intermediate in the synthesis of RMC-6236, a pan-RAS inhibitor currently in clinical development for the treatment of advanced solid tumors [1]. This direct link to an active clinical candidate provides a strong, application-driven justification for its procurement over generic, uncharacterized alternatives.

Documented Role in Tool Synthesis
Class-level
Key chiral intermediate for RMC-6236 (pan-RAS inhibitor under investigation)
Verified use-case for RAS pathway research; generic bromopyridines lack this documented link.
Data to verify in alternative synthetic routes. Source: Liu et al. 2026.
Drug discovery Targeted therapy Oncology KRAS inhibitor

Application Scenarios for (S)-3-Bromo-2-(1-methoxyethyl)pyridine


Synthesis of RMC-6236 and Related RAS-Targeted Therapeutics

The primary and most compelling application is its use as the key chiral intermediate in the synthesis of RMC-6236, a pan-RAS inhibitor [1]. This is a defined, high-impact role that requires the (S)-enantiomer in high purity (>99.9% ee) to ensure the final drug substance meets stringent regulatory requirements for stereochemical integrity [2].

Chiral Ligand and Building Block for Asymmetric Synthesis

The (S)-1-methoxyethyl group provides a chiral environment that can be exploited in asymmetric catalysis or to build stereochemically complex molecules. While other chiral pyridines exist, this specific substitution pattern (bromo at the 3-position, chiral group at the 2-position) is a unique feature that makes it a valuable building block for designing novel chiral ligands and catalysts .

Kilogram-Scale Process Development for Chiral Intermediates

The existence of a published, optimized, and scalable (to kilogram scale) synthesis for (S)-3-bromo-2-(1-methoxyethyl)pyridine [3] de-risks its use in larger-scale research programs and potential future manufacturing. This established process provides a reliable blueprint for sourcing, reducing the time and cost associated with developing a new route from scratch for a generic alternative.

Application
Selection Property
Validation Focus
Synthesis of RAS pathway tool compounds (e.g., RMC-6236 studies)
High enantiomeric excess (>99.9% ee) for stereochemical fidelity
Chiral HPLC purity verification; diastereomeric outcome control
Asymmetric synthesis and chiral ligand design
Unique (S)-1-methoxyethyl substitution at 2-position
Enantioselectivity in model reactions; steric environment assessment
Scalable process research for chiral intermediates
Reported kg-scale chemoenzymatic route with 88.4% yield
Process reproducibility; substrate concentration and enzyme performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-(1-methoxyethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.